ethyl 2-({[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 2-{2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1-yl]acetamido}benzoate is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, an acetamido group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1-yl]acetamido}benzoate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as 2-chloropyrimidine with pyrrolidine under basic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride.
Acetamido Group Addition: The acetamido group is added through an acylation reaction using acetic anhydride or acetyl chloride.
Benzoate Ester Formation: Finally, the benzoate ester is formed by esterification of the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1-yl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the pyrimidine ring.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methoxymethyl chloride in the presence of a base.
Hydrolysis: Sodium hydroxide in water.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 2-{2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1-yl]acetamido}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1-yl]acetamido}benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The pyrrolidine group may enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidinone and pyrrolizine.
Pyrimidine derivatives: Compounds with a pyrimidine ring, such as 2-chloropyrimidine and 4-aminopyrimidine.
Uniqueness
Ethyl 2-{2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1-yl]acetamido}benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both pyrrolidine and pyrimidine rings, along with the methoxymethyl and acetamido groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H26N4O5 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[4-(methoxymethyl)-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H26N4O5/c1-3-30-20(28)16-8-4-5-9-17(16)23-18(26)13-25-19(27)12-15(14-29-2)22-21(25)24-10-6-7-11-24/h4-5,8-9,12H,3,6-7,10-11,13-14H2,1-2H3,(H,23,26) |
InChI Key |
GVIGCKFZIWERJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C=C(N=C2N3CCCC3)COC |
Origin of Product |
United States |
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